molecular formula C19H20N2OS B4983656 7-Methyl-3-[(2-methylphenyl)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

7-Methyl-3-[(2-methylphenyl)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

Cat. No.: B4983656
M. Wt: 324.4 g/mol
InChI Key: KRRHIEDPTCNUPZ-UHFFFAOYSA-N
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Description

7-Methyl-3-[(2-methylphenyl)methyl]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one is a complex organic compound belonging to the class of heterocyclic compounds It features a benzothiolo-pyrimidinone core structure, which is known for its potential biological and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3-[(2-methylphenyl)methyl]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of a substituted benzaldehyde with a thiourea derivative can lead to the formation of the desired benzothiolo-pyrimidinone structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3-[(2-methylphenyl)methyl]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiolo-pyrimidinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

7-Methyl-3-[(2-methylphenyl)methyl]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methyl-3-[(2-methylphenyl)methyl]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-3-[(2-methylphenyl)methyl]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzothiolo-pyrimidinone core differentiates it from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

7-methyl-3-[(2-methylphenyl)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-12-7-8-15-16(9-12)23-18-17(15)19(22)21(11-20-18)10-14-6-4-3-5-13(14)2/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRHIEDPTCNUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C=N3)CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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